molecular formula C20H17FN2O3S B2801910 N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 476296-41-0

N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2801910
CAS No.: 476296-41-0
M. Wt: 384.43
InChI Key: WNFJFNPSFRBQNQ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide is a sulfonamide-derived benzamide compound characterized by a 2-fluorophenyl group attached to the benzamide nitrogen and a methyl(phenyl)sulfamoyl moiety at the para position of the benzene ring. This structure combines fluorine’s electron-withdrawing properties with the sulfonamide group’s versatility, making it a candidate for therapeutic applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S/c1-23(16-7-3-2-4-8-16)27(25,26)17-13-11-15(12-14-17)20(24)22-19-10-6-5-9-18(19)21/h2-14H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFJFNPSFRBQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Reduction: The reduction of the nitro group to an amine.

    Amidation: The formation of the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its antibacterial properties . Sulfonamides, including this compound, are known to inhibit the enzyme dihydropteroate synthase, which plays a crucial role in bacterial folic acid synthesis. This inhibition leads to a decrease in folic acid production, ultimately impairing bacterial growth and proliferation.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamideContains a fluorine atom on the phenyl ringPotential for varied biological activity due to structural modifications
N-(3,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamideFluorine atoms at different positionsAltered binding characteristics to target enzymes
N-(2,6-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamideDifferent substitution pattern on the phenyl ringDistinct pharmacokinetic properties

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in comparison to established antibiotics. For instance, research has demonstrated that compounds with similar sulfonamide structures exhibit significant antibacterial activity against various pathogens, including resistant strains of Staphylococcus aureus and Escherichia coli.

  • Study 1 : A comparative analysis showed that this compound had a minimum inhibitory concentration (MIC) comparable to traditional sulfonamide antibiotics against Gram-positive bacteria .
  • Study 2 : In vitro studies highlighted the compound's ability to synergize with other antibiotics, enhancing overall antibacterial efficacy and reducing the likelihood of resistance development .

Future Directions in Research

Given the promising results associated with this compound, future research may focus on:

  • Structural Optimization : Investigating how variations in the molecular structure can lead to improved antibacterial activity and reduced toxicity.
  • Mechanistic Studies : Further elucidating the specific pathways affected by this compound could provide insights into its broader applications in treating infections.
  • Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in human subjects is crucial for translating laboratory findings into therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The fluorophenyl group can participate in hydrogen bonding and hydrophobic interactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity. The benzamide moiety can interact with proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural elements include:

  • Methyl(phenyl)sulfamoyl group : Balances lipophilicity and steric bulk, influencing solubility and target engagement.

Table 1: Structural and Functional Comparison

Compound Name/Structure Key Substituents Biological Activity/Notes Reference
N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide 2-fluorophenyl, methyl(phenyl)sulfamoyl Hypothesized enzyme/receptor modulation
LMM5 () Benzyl(methyl)sulfamoyl, 4-methoxyphenyl Antifungal (C. albicans)
5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide () 3-fluorophenyl, phenethyl, chloro PD-L1 inhibitor (57.15% inhibition)
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide () 3-chloro-4-fluorophenyl, imidazole Anticancer (cervical cancer)
4-[Cyclohexyl(methyl)sulfamoyl]-N-{4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}benzamide () Cyclohexyl(methyl)sulfamoyl, pyrimidinyl Not specified; bulky substituents likely impact PK/PD
Key Observations:

Fluorine Substitution: The 2-fluorophenyl group in the target compound contrasts with 3-fluoro or 4-fluoro substituents in analogs (e.g., ). Electron-withdrawing groups (Cl, F) enhance inhibitory activity in PD-L1 and anticancer analogs, suggesting the 2-fluoro group may improve binding compared to non-halogenated derivatives .

Sulfamoyl Group Variations :

  • Methyl(phenyl)sulfamoyl : Provides moderate steric bulk compared to benzyl (LMM5) or cyclohexyl () groups. This balance may optimize membrane permeability and target engagement .
  • Phenethyl or pyrimidinyl extensions (): These moieties introduce additional hydrogen-bonding or π-π stacking opportunities, critical for high-affinity interactions with proteins like PD-L1 .

Heterocyclic Additions :

  • Imidazole () or oxadiazole () rings in analogs confer distinct biological profiles. The absence of such heterocycles in the target compound may limit cross-reactivity but focus activity on sulfonamide-sensitive targets .

Biological Activity

N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article explores its biological activity, mechanism of action, and potential applications based on available research findings.

Chemical Structure and Properties

The compound's structure consists of a fluorophenyl group attached to a sulfonamide moiety and a benzamide group. This configuration allows for various interactions with biological targets, which is crucial for its pharmacological properties.

Property Details
Molecular Formula C16H16FNO3S
Molecular Weight 305.37 g/mol
IUPAC Name This compound

This compound exhibits its biological activity primarily through the inhibition of bacterial folic acid synthesis. This is achieved by targeting the enzyme dihydropteroate synthase, which is essential for the production of folic acid in bacteria. The inhibition leads to decreased folic acid levels, ultimately hindering bacterial growth and proliferation.

Antibacterial Properties

Research indicates that compounds in the sulfonamide class, including this compound, demonstrate significant antibacterial activity. Studies have shown that this compound can effectively inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic.

Case Studies

  • In Vitro Studies : In laboratory settings, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated potent antibacterial effects, comparable to established antibiotics .
  • Mechanistic Insights : Further studies focused on the binding affinity of this compound with dihydropteroate synthase revealed that modifications to its structure could enhance its efficacy against resistant bacterial strains .

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : It serves as a scaffold for developing new antibiotics and exploring structure-activity relationships (SAR) within the sulfonamide class.
  • Biochemical Studies : The compound is utilized in studying enzyme inhibition mechanisms and protein interactions related to bacterial metabolism .
  • Pharmaceutical Development : Its potential as an antibacterial agent makes it a candidate for formulation into new therapeutic agents aimed at treating bacterial infections.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound Structural Features Biological Activity
N-(2-fluorophenyl)methanesulfonamideContains a single fluorine atomModerate antibacterial activity
N-(3,4-difluorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamideDifluorophenyl groupSignificant antibacterial activity
N-(2,6-difluorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamideDifferent substitution patternPotentially distinct pharmacokinetic properties

Q & A

Q. What are the key synthetic routes and critical reaction conditions for preparing N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide?

The synthesis involves sequential functionalization of the benzamide core. Key steps include:

  • Sulfamoyl group introduction : Reacting 4-chlorosulfonylbenzoyl chloride with methyl(phenyl)amine in dichloromethane, using triethylamine as a base to neutralize HCl .
  • Amide coupling : Condensing the sulfamoyl intermediate with 2-fluoroaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Comprehensive characterization includes:

  • Spectroscopy :
  • ¹H/¹³C NMR : Verify aromatic proton environments (e.g., fluorophenyl protons at δ 7.1–7.5 ppm) and sulfonamide methyl groups (δ 2.8–3.1 ppm) .
  • IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
    • Mass spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What stability considerations are critical for storing and handling this compound?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the fluorophenyl group.
  • Moisture : Keep desiccated due to hygroscopic sulfonamide moiety .
  • Thermal stability : TGA/DSC analysis (e.g., decomposition onset >150°C) ensures integrity during high-temperature reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?

  • Crystal growth : Slow vapor diffusion of hexane into a saturated DMSO solution yields diffraction-quality crystals .
  • Refinement : Use SHELXL for small-molecule refinement, focusing on sulfamoyl torsion angles and fluorine’s electron-density maps. Discrepancies between calculated and observed structures (R-factor >5%) may indicate disorder in the phenyl ring .

Q. What strategies address contradictory bioactivity data across cell-based assays?

  • Dose-response normalization : Account for batch-to-batch purity variations (e.g., IC₅₀ shifts due to <95% purity) .
  • Target engagement assays : Use SPR or ITC to directly measure binding affinity to hypothesized targets (e.g., carbonic anhydrase isoforms) .
  • Metabolic stability : Evaluate hepatic microsome clearance to rule out false negatives from rapid in vitro degradation .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

  • Positional isomer libraries : Synthesize analogs with fluorophenyl substituents at ortho/meta/para positions to map steric and electronic effects .
  • Sulfamoyl modifications : Replace methyl(phenyl) with cyclopropyl or trifluoromethyl groups to probe steric bulk and lipophilicity .
  • Computational docking : Use AutoDock Vina to predict binding poses with off-targets (e.g., COX-2) and guide rational substitutions .

Q. What analytical methods resolve spectral overlaps in complex reaction mixtures?

  • 2D NMR (HSQC, HMBC) : Assign overlapping aromatic signals by correlating ¹H-¹³C couplings .
  • HPLC-MS with ion mobility : Separate co-eluting impurities (e.g., des-fluoro byproducts) via collision cross-section differences .

Q. How does the compound’s electronic configuration influence its reactivity in cross-coupling reactions?

  • DFT calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. The sulfamoyl group’s electron-withdrawing nature deactivates the benzamide ring toward Suzuki-Miyaura coupling .
  • Directed C–H activation : Use Pd(OAc)₂ with pivalic acid to functionalize the fluorophenyl ring at the meta position .

Methodological Guidelines

  • Experimental design : Use DoE (Design of Experiments) to optimize reaction parameters (e.g., temperature, solvent polarity) for scalable synthesis .
  • Data validation : Cross-reference melting points, NMR shifts, and HPLC retention times with literature benchmarks to confirm reproducibility .
  • Contingency protocols : Pre-purify intermediates before critical steps (e.g., amide coupling) to avoid cascade failures in multi-step syntheses .

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